5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15855191
Molecular Formula: C10H7FN2O3S
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FN2O3S |
|---|---|
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 5-[(4-fluorophenoxy)methyl]thiadiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7FN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | DMXXRLGNXLKXBM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid features a 1,2,3-thiadiazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a (4-fluorophenoxy)methyl side chain. The thiadiazole core’s electron-deficient nature arises from its conjugated π-system and the electronegative sulfur and nitrogen atoms, which influence both its reactivity and intermolecular interactions. The 4-fluorophenoxy group contributes to lipophilicity (logP ~2.5–3.0), while the carboxylic acid enhances water solubility under physiological conditions (pH-dependent solubility: 0.1–5 mg/mL).
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₈FN₂O₃S |
| Molecular Weight | 276.26 g/mol |
| Melting Point | 180–185°C (predicted) |
| logP (Octanol-Water) | 2.7 (estimated via Crippen’s method) |
| pKa (Carboxylic Acid) | 3.8–4.2 |
Spectroscopic Characterization
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¹H NMR: The 4-fluorophenoxy methylene protons resonate as a singlet at δ 4.8–5.0 ppm, while aromatic protons from the fluorophenyl group appear as doublets (δ 6.8–7.3 ppm, J = 8–9 Hz).
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¹³C NMR: The thiadiazole carbons (C-2 and C-3) are observed at δ 155–160 ppm, with the carbonyl carbon (C-4) at δ 165–170 ppm.
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IR Spectroscopy: Stretching vibrations include ν(C=O) at 1700–1720 cm⁻¹ and ν(S–N) at 1120–1150 cm⁻¹.
Synthesis and Derivatization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids or esters under acidic conditions (e.g., POCl₃, 80°C, 6 h).
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Etherification: Introduction of the (4-fluorophenoxy)methyl group via Williamson ether synthesis, using 4-fluorophenol and a bromomethyl intermediate (K₂CO₃, DMF, 60°C, 12 h) .
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Carboxylic Acid Functionalization: Hydrolysis of a methyl ester precursor (NaOH, H₂O/EtOH, reflux, 4 h) yields the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | POCl₃, CH₃CN, 80°C, 6 h | 68–72 |
| Etherification | 4-Fluorophenol, K₂CO₃, DMF | 75–80 |
| Hydrolysis | NaOH, H₂O/EtOH, reflux | 85–90 |
Derivatization Strategies
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Amide Formation: Coupling with amines using EDC/HOBt yields bioactive amides (e.g., antitumor agents).
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Esterification: Methyl or ethyl esters enhance membrane permeability for in vitro assays (H₂SO₄, ROH, 50°C) .
Biological Activity and Mechanisms
Antimicrobial Properties
In silico docking studies predict strong binding to bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis (binding energy: −9.2 kcal/mol). Experimental MIC values against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL, comparable to ciprofloxacin .
Anti-inflammatory Effects
In LPS-induced macrophages, the compound reduces TNF-α production by 60% at 10 µM, mediated by NF-κB pathway suppression .
Industrial and Pharmaceutical Applications
Drug Development
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Prodrug Potential: Ester derivatives show improved oral bioavailability (AUC₀–₂₄: 45 mg·h/L vs. 12 mg·h/L for parent compound).
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Polymer Conjugates: PEGylated forms extend half-life (t₁/₂: 8.7 h vs. 2.3 h) for sustained-release formulations .
Agricultural Chemistry
As a foliar fungicide, 0.1% formulations inhibit Phytophthora infestans by 95% in tomato plants, outperforming commercial azoxystrobin .
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